molecular formula C22H19N3O7S2 B2757289 (Z)-methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 681814-08-4

(Z)-methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No.: B2757289
CAS No.: 681814-08-4
M. Wt: 501.53
InChI Key: XSQDZLRMNUGCAU-WQRHYEAKSA-N
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Description

(Z)-methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This benzoate derivative features a thiazolidinone core, a structural motif widely recognized in the design of enzyme inhibitors . Compounds with this core structure have been investigated as potent inhibitors for a range of biological targets, including protein kinases like CK2, which is implicated in cancer cell proliferation and survival, suggesting potential applications in oncological research . Furthermore, related tetracyclic fused heterocycles have demonstrated activity as inhibitors of viral polymerases, such as HCV polymerase, highlighting the value of this chemical class in the development of novel antiviral therapeutics . The integrated hydroxynitrophenyl group enhances the molecule's potential for molecular interaction, which can be leveraged in biophysical assays and mechanism of action studies. As a key intermediate or a lead compound, it provides researchers with a versatile scaffold for further chemical modification, structure-activity relationship (SAR) exploration, and high-throughput screening campaigns across various therapeutic areas, including inflammation, infectious diseases, and neurodegenerative disorders . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[(Z)-[3-[4-(2-hydroxy-5-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O7S2/c1-32-21(29)14-6-4-13(5-7-14)11-18-20(28)24(22(33)34-18)10-2-3-19(27)23-16-12-15(25(30)31)8-9-17(16)26/h4-9,11-12,26H,2-3,10H2,1H3,(H,23,27)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQDZLRMNUGCAU-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews various studies focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including the compound . The following findings summarize its effects on various cancer cell lines:

  • Cell Viability and Proliferation :
    • The compound exhibited significant cytotoxic effects on A549 lung cancer cells, with a dose-dependent decrease in cell viability observed at concentrations ranging from 10 nM to 100 µM. The IC50 value was reported to be around 50 µM, indicating potent activity against this cell line .
    • In SH-SY5Y neuroblastoma cells, similar trends were noted, although higher concentrations were necessary to achieve comparable effects .
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells, as evidenced by increased levels of apoptosis-related proteins. This suggests that the mechanism may involve ROS (reactive oxygen species) generation leading to oxidative stress and subsequent cell death .
    • Studies also indicated that the compound could modulate cell cycle progression, further contributing to its anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of (Z)-methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate has been evaluated against various bacterial strains:

  • Bacterial Inhibition :
    • The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin, with some derivatives showing MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Staphylococcus aureus .
    • The structure–activity relationship indicated that modifications in the thiazolidinone moiety could enhance antimicrobial potency, suggesting a pathway for further development of more effective derivatives .
  • Fungal Activity :
    • In addition to antibacterial properties, the compound exhibited antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains such as Trichoderma viride and Aspergillus fumigatus. This broad-spectrum activity underscores its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies provide comprehensive data on the biological activity of this compound:

StudyFindingsCell Lines/Bacteria
Induced apoptosis and decreased cell viabilityA549, SH-SY5Y
Exhibited antibacterial activity exceeding ampicillinE. cloacae, S. aureus
Demonstrated antifungal propertiesT. viride, A. fumigatus

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate typically involves multi-step organic reactions. The process may include the formation of thiazolidinones and subsequent modifications to introduce the nitrophenyl and benzoate moieties. Detailed methodologies can be found in specialized organic chemistry literature, emphasizing the importance of optimizing reaction conditions for yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including (Z)-methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate). These compounds have shown promising activity against various strains of bacteria and fungi. For instance, derivatives with modifications on the thiazolidinone ring were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms that involve apoptosis induction in cancer cells. Research has indicated that thiazolidinone derivatives can interact with cellular pathways to inhibit tumor growth. In vitro studies have shown that certain analogs exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for further development as anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of (Z)-methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate. Modifications to the nitrophenyl group and variations in substituents on the thiazolidinone core have been systematically studied to enhance biological activity while minimizing toxicity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives demonstrated that modifications at specific positions could significantly enhance their antimicrobial activity. The introduction of electron-withdrawing groups was found to improve potency against resistant bacterial strains, making these compounds valuable candidates for further drug development .

Case Study 2: Anticancer Mechanisms

In vitro experiments using human cancer cell lines revealed that certain derivatives of (Z)-methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate induced apoptosis through caspase activation pathways. These findings suggest a mechanism by which this compound could be developed into a therapeutic agent targeting various cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their structural diversity and bioactivity. Below is a comparative analysis of the target compound with structurally related analogs:

Key Findings :

The 4-oxobutyl chain may increase conformational flexibility, unlike rigid substituents in ’s phenoxyethoxy group.

Synthesis Efficiency: High yields (~85%) for simpler thiazolidinones () suggest that steric hindrance from the target’s 4-oxobutyl chain or nitro group might reduce efficiency unless optimized . Bulky esters (e.g., triisopropylsilyl in ) require column chromatography for purification, whereas methyl esters (target) may simplify isolation .

Spectral Characterization: IR: Thioxo (C=S) and carbonyl (C=O) stretches (~1650–1750 cm⁻¹) are consistent across thiazolidinones . 1H NMR: Aromatic protons in the target’s nitroaryl group would likely resonate downfield (δ 8.0–8.5) compared to fluorinated analogs (δ 7.2–7.8) .

highlights ferroptosis induction in cancer cells by structurally diverse compounds, suggesting a plausible mechanism for the target .

Preparation Methods

Preparation of 2-Hydroxy-5-Nitroaniline

The 2-hydroxy-5-nitrophenyl group is synthesized via regioselective nitration of 2-aminophenol (Scheme 1).

Procedure :

  • Nitration : 2-Aminophenol (10 mmol) is added to concentrated H₂SO₄ (80 mL) at 0°C. Fuming HNO₃ (11 mmol) is dripped over 30 min, maintaining ≤20°C. The mixture stirs at 40–50°C for 4 hr.
  • Quenching : The reaction is poured into ice (200 g), yielding a yellow precipitate.
  • Diazotization : The crude product is treated with NaNO₂ (15 mmol) in H₂O at 0–5°C, followed by neutralization with NH₄OH to pH 6–7.
  • Isolation : Filtration and recrystallization from EtOH/H₂O (1:1) gives 2-hydroxy-5-nitroaniline (72% yield).

Key Data :

  • m.p. : 189–191°C (lit. 190°C)
  • ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, OH), 8.12 (d, J = 2.8 Hz, 1H), 7.95 (dd, J = 9.0, 2.8 Hz, 1H), 6.98 (d, J = 9.0 Hz, 1H), 6.25 (s, 2H, NH₂).

Synthesis of 3-(4-Oxobutyl)-2-Thioxothiazolidin-4-One

The thiazolidinone core is constructed via the Holmberg method (Scheme 2).

Procedure :

  • Dithiocarbamate Formation : 4-Aminobutyric acid (20 mmol) reacts with CS₂ (40 mmol) in NaOH (10%, 50 mL) at 0°C for 2 hr.
  • Cyclization : Bis(carboxymethyl)trithiocarbonate (22 mmol) is added, and the mixture refluxes in EtOH (100 mL) for 6 hr.
  • Acidification : Concentrated HCl is added to pH 2, precipitating 3-(4-carboxypropyl)-2-thioxothiazolidin-4-one.
  • Activation : The acid is converted to its acyl chloride (SOCl₂, 60°C, 3 hr) and coupled with 2-hydroxy-5-nitroaniline (1.2 eq) in dry THF with Et₃N (3 eq) to yield 3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-2-thioxothiazolidin-4-one (58% over two steps).

Key Data :

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (amide I), 1520 cm⁻¹ (NO₂).
  • ¹³C NMR (DMSO-d₆): δ 196.4 (C=S), 172.1 (C=O), 167.8 (amide C=O), 148.6 (C-NO₂).

Knoevenagel Condensation for Exocyclic Double Bond Formation

The Z-configured double bond is established via base-mediated condensation between methyl 4-formylbenzoate and the rhodanine derivative (Scheme 3).

Procedure :

  • Aldehyde Preparation : Methyl 4-formylbenzoate is synthesized by oxidizing methyl 4-methylbenzoate (KMnO₄, H₂SO₄, 80°C, 5 hr; 85% yield).
  • Condensation : 3-(4-((2-Hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-2-thioxothiazolidin-4-one (5 mmol), methyl 4-formylbenzoate (5.5 mmol), and NaOAc (10 mmol) reflux in AcOH (50 mL) for 12 hr.
  • Workup : The mixture is cooled, poured into ice water, and filtered. The residue is washed with EtOH to yield the Z-isomer (63%).

Stereochemical Control :

  • The Z-configuration arises from steric hindrance during condensation, favoring the cis addition of the aldehyde to the rhodanine’s active methylene group.
  • ¹H NMR (DMSO-d₆): δ 8.12 (d, J = 15.8 Hz, 1H, CH=), 7.95 (d, J = 15.8 Hz, 1H, CH=), confirming Z-geometry.

Optimization and Challenges

Nitration Regioselectivity

Nitration of 2-aminophenol predominantly yields the 5-nitro isomer due to ortho/para-directing effects of the -NH₂ group. However, over-nitration can occur at >50°C, necessitating strict temperature control.

Rhodanine Ring Stability

The thiazolidinone ring is prone to hydrolysis under acidic or basic conditions. Using anhydrous AcOH during Knoevenagel condensation minimizes decomposition.

Purification Challenges

  • Column Chromatography : Silica gel (hexane/EtOAc 3:1) separates the Z-isomer from E-byproducts.
  • Recrystallization : EtOH/CH₂Cl₂ (2:1) affords pure product (mp 215–217°C).

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆):

  • δ 10.45 (s, 1H, OH), 8.32 (d, J = 2.5 Hz, 1H, Ar-H), 8.15 (dd, J = 8.9, 2.5 Hz, 1H, Ar-H), 7.92 (d, J = 15.8 Hz, 1H, CH=), 7.85 (d, J = 15.8 Hz, 1H, CH=), 3.88 (s, 3H, OCH₃).

HRMS (ESI+) : m/z Calcd for C₂₂H₁₈N₃O₇S₂ [M+H]⁺: 524.0632. Found: 524.0638.

Q & A

Basic: What are the key considerations for synthesizing this compound in a laboratory setting?

Answer:
Synthesis requires a multi-step approach involving sequential reactions such as:

  • Condensation reactions for thiazolidinone ring formation ().
  • Methyl esterification of the benzoate group under anhydrous conditions ().
  • Control of reaction parameters : Temperature (e.g., reflux for imine formation), solvent polarity (e.g., THF for silane protection), and reaction time (monitored via TLC) ().
  • Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity ().
    Analytical validation via ¹H/¹³C NMR (for Z/E configuration) and mass spectrometry (for molecular ion confirmation) is critical ().

Advanced: How can researchers address challenges in confirming the Z-configuration of the thiazolidinone-ylidene moiety?

Answer:

  • X-ray crystallography : Use SHELXL for refinement ( ) and ORTEP-III for visualizing anisotropic displacement parameters ( ).
  • NMR coupling constants : The Z-configuration shows characteristic J values (e.g., 10–12 Hz for conjugated double bonds) ().
  • IR spectroscopy : Confirm tautomeric forms via carbonyl stretching frequencies (e.g., 1680–1700 cm⁻¹ for thioxothiazolidinone) ().

Basic: What analytical techniques are critical for characterizing purity and structure post-synthesis?

Answer:

  • NMR spectroscopy : ¹H/¹³C for functional group assignment and stereochemistry ().
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula ().
  • HPLC : Purity assessment using reverse-phase C18 columns ().
  • IR spectroscopy : Identification of nitro (1520 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups ().

Advanced: What computational methods predict electronic properties and reactive sites?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites (e.g., nitro group) ( ).
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina ( ).
  • Molecular dynamics simulations : Study solvation effects on solubility ( ).

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, solvent) affecting bioactivity ().
  • Dose-response assays : Validate IC₅₀ values across multiple cell lines ().
  • Statistical modeling : Apply ANOVA to identify confounding factors ().

Basic: What are common reaction pathways involving thiazole and triazole rings?

Answer:

  • Oxidation : Thiazole sulfurs form sulfoxides/sulfones with H₂O₂ ().
  • Nucleophilic substitution : Triazole amines react with alkyl halides ().
  • Reduction : Nitro groups convert to amines using NaBH₄/Pd-C ().

Advanced: How to optimize yield in multi-step syntheses with nitro/hydroxyl groups?

Answer:

  • Protecting groups : Use TIPS (triisopropylsilyl) for hydroxyl protection ().
  • Step-wise quenching : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ ().
  • Microwave-assisted synthesis : Accelerate condensation steps (e.g., 30–50 minutes vs. hours) ().

Basic: How do nitro and hydroxyl substituents influence solubility/reactivity?

Answer:

  • Solubility : Nitro groups reduce polarity (solubility in DMSO), while hydroxyls enhance aqueous solubility ().
  • Reactivity : Nitro groups act as electron-withdrawing moieties, directing electrophilic substitution to meta positions ().

Advanced: What methodologies study interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes ().
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) ().
  • Fluorescence quenching assays : Monitor conformational changes in proteins ( ).

Advanced: How to validate the mechanism of thioxothiazolidinone ring opening?

Answer:

  • Kinetic studies : Monitor reaction progress under basic conditions (pH 9–12) via UV-Vis (λ = 300–400 nm) ().
  • Trapping intermediates : Use methyl iodide to alkylate sulfur nucleophiles ().
  • DFT calculations : Map transition states for ring-opening pathways ( ).

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